molecular formula C22H29BrO5 B565991 9alpha-Bromo-16alpha-methylprednisolone CAS No. 26543-61-3

9alpha-Bromo-16alpha-methylprednisolone

Cat. No.: B565991
CAS No.: 26543-61-3
M. Wt: 453.373
InChI Key: XNZYFPXDQDPHGR-CXSFZGCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9alpha-Bromo-16alpha-methylprednisolone is a synthetic glucocorticoid derivative of prednisolone. It is characterized by the presence of a bromine atom at the 9alpha position and a methyl group at the 16alpha position. This compound is known for its anti-inflammatory properties and is used primarily in research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9alpha-Bromo-16alpha-methylprednisolone typically involves the bromination of 16alpha-methylprednisolone. The reaction is carried out under controlled conditions to ensure the selective bromination at the 9alpha position. The process involves the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

9alpha-Bromo-16alpha-methylprednisolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

9alpha-Bromo-16alpha-methylprednisolone is widely used in scientific research due to its anti-inflammatory properties. Its applications include:

Mechanism of Action

The mechanism of action of 9alpha-Bromo-16alpha-methylprednisolone involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and the regulation of immune function. The molecular targets include various cytokines and enzymes involved in the inflammatory process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9alpha-Bromo-16alpha-methylprednisolone is unique due to its specific substitutions, which confer distinct pharmacological properties. The presence of the bromine atom enhances its anti-inflammatory activity, while the methyl group at the 16alpha position improves its stability and bioavailability .

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29BrO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZYFPXDQDPHGR-CXSFZGCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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